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molecular formula C8H4BrNO3 B1267771 5-Bromoisatoic anhydride CAS No. 4692-98-2

5-Bromoisatoic anhydride

Cat. No. B1267771
M. Wt: 242.03 g/mol
InChI Key: DXSMYDSFWCOSFM-UHFFFAOYSA-N
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Patent
US06458783B1

Procedure details

To a stirred solution of 5-bromo-2-amino-benzoic acid (25 g, 0.115 mmol) in a mixed solvent of THF:H2O:conc. HCl (4:2:1, 350 mL), was added a solution of phosgene (0.23 mmol, 20% in toluene) dropwise. The reaction mixture was allowed to stir at room temperature for 4 h. The resulting precipitate was filtered, washed with water and dried under reduced pressure to give the title compound (22.5 g, 78%) as a gray solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0.23 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C1C[O:15][CH2:14]C1.Cl.C(Cl)(Cl)=O>O>[Br:1][C:2]1[CH:10]=[C:6]2[C:7]([O:9][C:14](=[O:15])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.23 mmol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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